Product packaging for Methylestersulfonate C12-C18, Na-Salze(Cat. No.:CAS No. 12770-62-6)

Methylestersulfonate C12-C18, Na-Salze

Cat. No.: B1173308
CAS No.: 12770-62-6
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Description

Significance of Anionic Surfactants in Modern Chemical Research

Surfactants, or surface-active agents, are a versatile class of chemical compounds characterized by their amphiphilic structure, meaning they possess both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. rsc.orgbiolinscientific.com This unique molecular organization allows them to adsorb at interfaces between two immiscible phases, such as oil and water or air and water, and reduce the surface or interfacial tension. rsc.orgbiolinscientific.com Among the various classes of surfactants, anionic surfactants are distinguished by a negatively charged hydrophilic head group. biolinscientific.com

Anionic surfactants are the most widely utilized type, particularly in applications like laundering, dishwashing liquids, and shampoos. sancolo.com Their prominence in modern chemical research and industry stems from their cost-effective performance and a range of functional benefits including detergency, wetting, foaming, and dispersing capabilities. sancolo.comnih.gov They function by breaking down the interface between water and oils or dirt, holding these contaminants in suspension to allow for their removal. sancolo.com The most common anionic surfactants feature a sulfate (B86663), sulfonate, or carboxylate moiety as the hydrophilic component, attached to a hydrophobic alkyl chain, typically with 10 to 20 carbon atoms. jetir.org Their chemical stability, high solubility, and effectiveness in removing dirt and grease make them foundational components in numerous formulations, from household cleaning products to industrial processes like emulsion polymerization and enhanced oil recovery. rsc.orgjetir.orgmdpi.com

Overview of Methyl Ester Sulfonates as Bio-derived Surfactants

Methyl Ester Sulfonates (MES) are a significant class of anionic surfactants derived from renewable oleochemical feedstocks rather than petrochemicals. nih.gov They are produced primarily from natural fats and oils, such as palm or coconut oil, through a process involving the sulfonation of fatty acid methyl esters. nih.govesdm.go.idresearchgate.net This bio-based origin positions MES as a more environmentally friendly and sustainable alternative to conventional surfactants like linear alkylbenzene sulfonates (LAS). esdm.go.idnih.gov

Key attributes of MES that have drawn significant research interest include their excellent biodegradability, high detergency even at low dosages, and a notable tolerance to hard water (water with high mineral content). esdm.go.idjst.go.jp The performance of MES is often superior to traditional surfactants in key areas; for instance, they have been shown to have a better soil removal index compared to alkyl benzene (B151609) sulfonates. nih.gov The structure of MES consists of a hydrophobic carbon chain and a hydrophilic sulfonate group, making it effective for applications requiring the reduction of interfacial tension. esdm.go.id Due to these favorable properties, including low eco-toxicity and derivation from carbon-neutral sources, MES is increasingly considered a high-performance, green surfactant for the global detergent market. esdm.go.idnih.gov

Scope and Research Trajectories for C12-C18 Sodium Methyl Estersulfonates

Research within the field of Methyl Ester Sulfonates frequently concentrates on those with fatty acid chain lengths between 12 and 18 carbon atoms (C12-C18). afribary.com This specific range, which includes derivatives of lauric (C12), myristic (C14), palmitic (C16), and stearic (C18) acids, is highly relevant for detergent and cleaning applications. nih.govafribary.com The chain length of the MES molecule plays a crucial role in its physicochemical properties, such as solubility and surface activity. Generally, as the carbon chain length increases, the solubility tends to decrease. nih.gov

Research Data on C12-C18 Methyl Ester Sulfonates

The following tables present key data from research on C12-C18 MES, highlighting their chemical composition and physical properties after purification processes.

Table 1: Composition of Purified MES by Chain Length
MES Chain LengthActive Content (%)Moisture Content (%)Di-salt Content (%)
C1298.961.0 - 2.3<5
C1497.761.0 - 2.3<5
C1699.321.0 - 2.3<5
C16-1899.181.0 - 2.3<5

Data sourced from research on crystallized palm-based MES powder. nih.gov The purification via crystallization significantly increased the active content. nih.gov

Table 2: Physical Properties of Crystallized MES
MES Chain LengthMelting Point (°C)
C12203
C14217
C16197
C16-18229

Data reflects the melting points of highly purified, crystallized MES with high active content. nih.gov

Properties

CAS No.

12770-62-6

Molecular Formula

C19H25ClN4O4S

Synonyms

Methylestersulfonate C12-C18, Na-Salze

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies for Mes

Sulfonation of Fatty Acid Methyl Esters (FAME)

The critical step in MES production is the sulfonation of the FAME precursor. This can be achieved through different chemical routes, primarily α-sulfonation using sulfur trioxide or chlorosulfonic acid, and Φ-sulfoxidation, a free-radical process. sci-hub.seresearchgate.net

α-Sulfonation Mechanisms (e.g., SO₃-based)

The commercial production of α-MES is predominantly achieved through the sulfonation of saturated FAME with gaseous sulfur trioxide (SO₃), often diluted with air or nitrogen. researchgate.netacs.org This process, typically carried out in continuous falling film reactors, can achieve yields greater than 97%. researchgate.netresearchgate.net

The reaction mechanism with SO₃ is a complex, multi-stage process:

Mono-adduct Formation: The initial reaction involves the rapid addition of one molecule of SO₃ to the FAME structure, forming an intermediate mono-adduct. sci-hub.se

Di-adduct Rearrangement: This mono-adduct rearranges to form a di-adduct, a step that activates the alpha-carbon for the subsequent sulfonation. sci-hub.se

Sulfonation and SO₃ Release: A second molecule of SO₃ sulfonates the activated alpha-carbon. The resulting intermediate then rearranges to form the final methyl ester sulfonic acid (MESA), releasing one molecule of SO₃ which is recycled to react with other mono-adducts until the process is complete. sci-hub.se

This entire process is followed by an "aging" or digestion step, where the rearrangement to the dark-colored MESA is completed. sci-hub.seacs.org Research using falling film microreactors (FFMR) has shown that the sulfonic acid RCH(CO₂Me)SO₃H is mainly formed during the sulfonation step within the microreactor, whereas in conventional reactors, it is primarily formed during the aging step. acs.org Key process parameters for SO₃ sulfonation include a SO₃-to-FAME molar ratio of 1.15-1.30:1, an SO₃ gas concentration of 6-8%, and a sulfonation temperature between 75-90°C. acs.orggoogle.com

An alternative, though less common, laboratory method for α-sulfonation uses chlorosulfonic acid (ClSO₃H). acs.org The mechanism involves the abstraction of a proton from the α-carbon of the FAME by a chlorosulfonic anion, creating a nucleophilic carbon that subsequently attacks the sulfur atom of another ClSO₃H molecule, forming the sulfonic acid. acs.orgnih.gov

Φ-Sulfoxidation Methodologies (e.g., SO₂, O₂, UV light)

A distinct synthetic route produces Φ-Methyl Ester Sulfonates (Φ-MES), where the "Φ" designation signifies the random positioning of the sulfonate group along the alkyl chain. researchgate.netresearchgate.net This method is a sulfoxidation process involving the reaction of FAME with sulfur dioxide (SO₂), oxygen (O₂), and initiation by ultraviolet (UV) light of a suitable wavelength, such as 253.7 nm. researchgate.netaidic.it The process generates free radicals along the carbon chain, which then react with SO₂ and O₂ to introduce the sulfonic acid group. aidic.it Studies have also explored using ozone (O₃) as a highly reactive initiator in place of or in combination with UV light. aidic.it

The kinetics and selectivity of the Φ-sulfoxidation process are significantly influenced by the carbon chain length of the FAME precursor. researchgate.net Research has demonstrated that the reaction conversion increases markedly as the carbon chain length increases from C12 to C18. researchgate.netresearchgate.net Conversely, the selectivity towards the desired monosulfonated product, expressed as the ratio of monosulfonate to disulfonate, tends to decrease as the reaction time is extended. researchgate.net

To accurately determine conversion, it is necessary to first separate the unreacted FAME from the sulfonated products. researchgate.netresearchgate.net The table below summarizes findings from batch sulfoxidation reactions conducted for 6 hours.

FAME Chain LengthAverage Conversion (wt%)Selectivity (Monosulfonate:Disulfonate Ratio at 6h)
C1226.72.3
C1643.0-
C1850.0-

Data sourced from multiple studies. researchgate.netresearchgate.net The selectivity for C16 and C18 after 6 hours was not explicitly stated in the compared results, though a general trend of slight selectivity increase with chain length was noted. researchgate.net

The key characteristic of the Φ-sulfoxidation method is the random distribution of the sulfonate group along the fatty acid chain. researchgate.net This results in a complex mixture of positional isomers. Advanced analytical techniques, involving derivatization of the sulfonic acid followed by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), have been employed to identify this isomer distribution for the first time. researchgate.net For a C12 Φ-MES product, analysis revealed the presence of at least nine distinct positional isomers, confirming the random nature of the sulfoxidation reaction. researchgate.net Other observations have suggested the presence of at least eleven isomers, which could not be fully characterized at the time. researchgate.net

Precursor Chemistry: Transesterification of Natural Oils for Fatty Acid Methyl Ester Production

The essential precursor for MES synthesis is the Fatty Acid Methyl Ester (FAME). FAMEs are produced from natural triglycerides found in vegetable oils and animal fats through a chemical process known as transesterification. nih.govnih.gov This process is one of the most important methods for transforming vegetable oils, consuming less energy than splitting fats into fatty acids. nih.gov Common feedstocks for C12-C18 FAMEs include palm oil, coconut oil, and soybean oil. sci-hub.segoogle.com

The transesterification reaction involves reacting the triglyceride with a short-chain alcohol, most commonly methanol, in the presence of a catalyst. nih.govyoutube.com This reaction breaks the triglyceride into three molecules of FAME and one molecule of glycerol (B35011) as a byproduct. youtube.com

While the stoichiometric requirement is a 3:1 molar ratio of alcohol to oil, the reaction is an equilibrium process. nih.govyoutube.com To drive the reaction towards a higher yield of FAME (often achieving over 98% conversion), a significant excess of alcohol is typically used. youtube.com The process is influenced by several factors, including the type of catalyst and reaction conditions.

ParameterTypical ConditionsReference
Oil FeedstockPalm, Coconut, Sunflower, Sesame, etc. sci-hub.seacs.orgnih.gov
AlcoholMethanol youtube.com
Alcohol:Oil Molar Ratio6:1 (Excess) nih.govyoutube.com
CatalystAlkali (NaOH, KOH), Sodium Methoxide acs.orgnih.govyoutube.com
Temperature60-70 °C (for alkali catalysis) acs.orgyoutube.com
Reaction Time1-3 hours acs.orgnih.gov

After the reaction, the denser glycerol layer is separated by gravity. acs.org The resulting FAME layer is then washed, often with warm, slightly acidic water followed by pure water, to remove residual catalyst, soaps, and unreacted alcohol before being dried. acs.orgnih.gov

Purification and Separation Techniques for MES Products

Following sulfonation, the crude product is a mixture containing the desired MES, unreacted FAME, and byproducts, most notably the di-salt (RCH(CO₂Na)SO₃Na), which can negatively impact performance. acs.orgui.ac.id Therefore, robust purification and separation techniques are critical to obtaining a high-purity final product.

The purification process typically involves several stages:

Design and Synthesis of Novel MES Derivatives

Research into methyl ester sulfonates extends beyond the conventional α-MES to the design and synthesis of novel derivatives with potentially enhanced properties. These efforts aim to modify the surfactant's structure to improve its performance characteristics.

One significant area of development is the synthesis of Φ-Sulfo Fatty Methyl Ester Sulfonates (Φ-MES). researchgate.net Unlike α-MES, where the sulfonate group is located on the carbon adjacent to the ester group, Φ-MES features a random distribution of the sulfonate group along the alkyl chain. researchgate.netresearchgate.net These novel surfactants are synthesized via a sulfoxidation reaction, which involves reacting fatty acid methyl esters with sulfur dioxide (SO₂), oxygen (O₂), and ultraviolet (UV) light as an initiator. researchgate.netaidic.it This process generates radicals along the carbon chain, allowing for the random attachment of the sulfonate group. aidic.it Studies have shown that the conversion in this process increases with the carbon chain length of the fatty acid methyl ester. researchgate.net

Further derivatization strategies include the creation of polymeric surfactants from MES and the incorporation of other chemical moieties. researchgate.netresearchgate.net For instance, acrylamide-incorporated sodium methyl ester sulfonate has been synthesized from rice bran oil, demonstrating the potential to create hybrid surfactant-polymer molecules with unique properties. researchgate.net The synthesis of novel bis(sulfonate) derivatives has also been explored as a means to create surfactants with multiple anionic head groups, which could influence their interfacial and aggregation behavior. acs.org These derivatization approaches open up possibilities for creating a new generation of MES-based surfactants tailored for specific applications.

Fundamental Interfacial and Supramolecular Chemistry of Mes

Micellar Self-Assembly of C12-C18 MES

In aqueous solutions, MES molecules exhibit a strong tendency to self-assemble into organized aggregates known as micelles. This process is a spontaneous and thermodynamically favorable mechanism to minimize the unfavorable interactions between the hydrophobic alkyl tails and water molecules.

The onset of micellization occurs at a specific surfactant concentration known as the Critical Micelle Concentration (CMC). nih.gov Below the CMC, MES molecules exist predominantly as monomers in the solution and at the interfaces. Once the concentration surpasses the CMC, the monomers aggregate to form micelles. researchgate.net The CMC is a crucial parameter that indicates the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to initiate micelle formation and achieve significant surface activity.

Investigations into the CMC of C12-C18 MES have been conducted using various techniques, most notably surface tensiometry and conductivity measurements. researchgate.net It has been consistently observed that the CMC of MES is highly dependent on the length of the alkyl chain.

Interactive Data Table: Critical Micelle Concentration (CMC) of C12-C18 MES

MES HomologueAlkyl Chain LengthApproximate CMC (mM)
C12-MES122.5 - 3.0
C14-MES140.7 - 0.9
C16-MES160.2 - 0.3
C18-MES18~0.1

Note: The exact CMC values can vary depending on the purity of the surfactant, temperature, and the ionic strength of the solution.

Above the CMC, MES molecules aggregate to form micelles, which are typically spherical in shape in dilute solutions. In these structures, the hydrophobic alkyl chains are sequestered in the core of the micelle, away from the aqueous environment, while the hydrophilic sulfonate head groups are arranged on the outer surface, interacting with the surrounding water molecules.

The aggregation number, which is the average number of surfactant molecules in a single micelle, is another important characteristic of the micellar architecture. For MES, the aggregation number tends to increase with the length of the alkyl chain. For instance, the aggregation number for C12-MES has been reported to be around 57, while for C16-MES, it increases to approximately 90. researchgate.net This indicates that MES with longer hydrophobic tails form larger micelles. The morphology of these aggregates can also be influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes, potentially leading to the formation of more complex structures like wormlike micelles. arxiv.org

The length of the alkyl chain is a determining factor in the self-assembly behavior of MES. A longer alkyl chain leads to greater hydrophobicity of the surfactant molecule. quora.com This increased hydrophobicity has a direct impact on the thermodynamics of micellization.

The primary effect of increasing the alkyl chain length from C12 to C18 is a significant decrease in the CMC. researchgate.netrsc.org This is because the greater hydrophobic effect of the longer chain provides a stronger driving force for the molecules to escape the aqueous environment and form micelles. quora.com Consequently, micellization becomes more favorable at lower concentrations for MES with longer alkyl chains.

Furthermore, the increase in alkyl chain length influences the size and aggregation number of the micelles. As the hydrophobic volume of the surfactant molecule increases, the resulting micelles become larger to accommodate the longer alkyl chains within their core, leading to a higher aggregation number. researchgate.net

Interfacial Tension Reduction Mechanisms

A key function of surfactants like MES is their ability to reduce the interfacial tension between two immiscible phases, such as air and water or oil and water. This property is a direct result of the adsorption of MES molecules at the interface.

When introduced into an aqueous solution, MES monomers spontaneously migrate to the interfaces. At the air-water interface, the MES molecules orient themselves with their hydrophobic alkyl tails directed towards the air phase and their hydrophilic sulfonate head groups remaining in the water phase. Similarly, at the oil-water interface, the hydrophobic tails penetrate the oil phase, while the hydrophilic head groups stay in the aqueous phase.

This molecular arrangement disrupts the cohesive forces between the water molecules at the interface, leading to a reduction in the surface tension of the water. In the case of an oil-water interface, the adsorption of MES molecules reduces the interfacial tension, making it easier to mix the two phases and form emulsions. esdm.go.id The effectiveness of MES in reducing interfacial tension is concentration-dependent, with a more significant reduction observed as the concentration approaches the CMC. Above the CMC, the interface becomes saturated with surfactant molecules, and the interfacial tension reaches a minimum and relatively constant value. researchgate.net

Interactive Data Table: Interfacial Tension (IFT) of MES Solutions

SystemMES ConcentrationApproximate IFT (mN/m)
MES in 30 kppm Salinity0.4 mM0.04
MES in 40 kppm Salinity0.3 mM0.02

The process of interfacial tension reduction is not instantaneous but is governed by the kinetics of surfactant adsorption at the interface. youtube.com When a fresh interface is created, there is a time-dependent decrease in interfacial tension as surfactant molecules from the bulk solution diffuse to and adsorb at the interface. This is referred to as dynamic surface tension. kruss-scientific.com

The kinetics of adsorption for ionic surfactants like MES can be influenced by several factors. In many cases, the process is diffusion-limited, meaning the rate of adsorption is controlled by how quickly the surfactant monomers can diffuse from the bulk solution to the sub-surface layer. researchgate.net However, for ionic surfactants, an electrostatic barrier can exist at the interface due to the accumulation of charged head groups. This can lead to kinetically-limited adsorption, where the rate is controlled by the energy barrier that molecules must overcome to adsorb at the interface. researchgate.netarxiv.org

The presence of electrolytes, such as salts, can significantly impact the adsorption kinetics of MES. Salts can screen the electrostatic repulsion between the ionic head groups at the interface, which can facilitate more efficient packing of the surfactant molecules and potentially alter the adsorption rate. researchgate.net The dynamic behavior of MES at interfaces is a critical factor in processes that involve rapid surface area creation, such as foaming and emulsification.

Phase Behavior and Precipitation Phenomena of Methylestersulfonate C12-C18, Na-Salze

The phase behavior of methyl ester sulfonates (MES) in aqueous solutions is a critical aspect of their application, governing their solubility, stability, and interaction with other components in a formulation. This section details the fundamental principles of their phase transitions, focusing on the Krafft temperature, solubility, and precipitation induced by divalent cations, as well as the influence of other ions present in the system.

Krafft Temperature and Solubility in Aqueous Systems

The solubility of an ionic surfactant like MES in water is significantly temperature-dependent. Below a specific temperature, known as the Krafft temperature (Tₖ), the solubility of the surfactant is limited, and excess surfactant exists in a crystalline or hydrated solid state. Above the Krafft temperature, the solubility increases dramatically as surfactant molecules begin to form micelles. The Krafft temperature is, therefore, the temperature at which the solubility of the surfactant equals its critical micelle concentration (CMC).

The length of the alkyl chain (C12 to C18) in the MES molecule has a profound effect on its Krafft temperature and solubility. As the hydrophobicity of the molecule increases with a longer alkyl chain, the intermolecular forces in the solid state become stronger, leading to a higher Krafft temperature and lower aqueous solubility. uni-sofia.bg

Research Findings:

Effect of Alkyl Chain Length: A direct correlation exists between the number of carbon atoms in the MES alkyl chain and its Krafft temperature. For instance, C16-MES has a Krafft temperature of 28 °C, while the longer chain C18-MES has a Tₖ of 41 °C. uni-sofia.bguni-sofia.bg This trend highlights the reduced solubility of longer-chain homologues at lower temperatures. One study noted that C14-MES has a Krafft temperature of 10.1 °C in a specific mixed surfactant solution containing sodium chloride. arxiv.org

Aqueous Solubility: The solubility of MES homologues decreases significantly as the alkyl chain length increases. At a constant temperature of 5 °C, the solubility limits show a marked decline from C12-MES to C18-MES. uni-sofia.bg The solubility of purified C14-MES is notably higher than that of C16-MES and C16-C18 MES blends. nih.gov C12-MES is reported to be in liquid form even before purification, indicating high solubility. nih.gov

Eutectic Mixtures: To overcome the high Krafft temperatures of individual long-chain MES, particularly C16 and C18, eutectic mixtures are often employed. A mixture of C16-MES and C18-MES (in a 3:1 weight ratio) can exhibit a Krafft temperature as low as 15 °C. uni-sofia.bguni-sofia.bg Another study observed that for C16/C18 mixtures, the Krafft temperature decreases to a minimum of 13 °C when the weight fraction of C16-MES is approximately 75.2%. uni-sofia.bg This demonstrates that specific mixture ratios can significantly enhance the low-temperature solubility of MES by disrupting crystal formation. uni-sofia.bg

Table 1: Krafft Temperature and Solubility of C12-C18 MES Homologues

Calcium-Induced Precipitation Kinetics and Mechanisms

Anionic surfactants can precipitate in the presence of divalent cations like calcium (Ca²⁺), which are responsible for water hardness. This precipitation can reduce the concentration of active surfactant in a solution, thereby diminishing its effectiveness. However, MES exhibits excellent stability in hard water compared to other anionic surfactants like linear alkylbenzene sulfonates (LAS). researchgate.net

Kinetics:

The kinetics of precipitation for calcium-sulfonate surfactant systems are generally observed to be relatively slow, even in solutions that are thermodynamically unstable. researchgate.net The process involves an induction time, during which nuclei of the precipitate form, followed by crystal growth. The rate of precipitation is influenced by factors such as the degree of supersaturation, temperature, and the specific molecular structure of the surfactant. researchgate.netcapes.gov.br While specific kinetic rate constants for C12-C18 MES are not extensively documented in readily available literature, the general principles for anionic surfactants apply. The rate of precipitation typically decreases as the supersaturation ratio increases. researchgate.net

Mechanisms:

The mechanism of precipitation involves an ion exchange process where the sodium counter-ion (Na⁺) of the MES molecule is replaced by a calcium ion (Ca²⁺). Given the divalent charge of the calcium ion, it interacts with two anionic sulfonate headgroups, forming a neutral, less soluble salt, Ca(MES)₂. mdpi.com

Key mechanistic findings include:

Direct Binding: Spectroscopic studies on analogous sulfonate surfactants show that the sulfonate anion binds directly to the Ca²⁺ ion in the precipitate. mdpi.com

Comparable Binding Energy: A crucial factor for the high hard water tolerance of MES is that the binding energy of Ca²⁺ ions to the MES headgroup is comparable to that of Na⁺ ions. uni-sofia.bgresearchgate.net This is in contrast to surfactants like LAS, where calcium binding is much stronger, leading to more significant precipitation. The ester and carbonyl groups near the sulfonate headgroup in MES are thought to provide a shielding effect that modulates the interaction with calcium ions.

Precipitate Composition: In related sulfonate systems, analysis of the precipitate confirms the exclusive formation of the calcium-surfactant salt (e.g., CaLAS₂), with sodium ions being largely absent. mdpi.com The resulting precipitate is often a hydrated salt. mdpi.com

Role of Co-ions and Counter-ions in Phase Stability

The phase stability of MES solutions is significantly influenced by the presence of other ions, which can be categorized as co-ions (anions from an added electrolyte) and counter-ions (cations that balance the charge of the surfactant's anionic headgroup).

Role of Co-ions (from added electrolytes):

The addition of an electrolyte, such as sodium chloride (NaCl), introduces co-ions (Cl⁻) and additional counter-ions (Na⁺). This generally leads to a decrease in the Krafft temperature and the CMC of the surfactant. The added salt ions increase the ionic strength of the solution, which shields the electrostatic repulsion between the anionic sulfonate headgroups. This facilitates micelle formation at lower concentrations and can enhance the solubility of the surfactant, thereby affecting its phase stability. Commercial MES samples often contain residual NaCl from the manufacturing process, which influences their measured properties. uni-sofia.bg

Role of Counter-ions:

The primary counter-ion for the subject compound is sodium (Na⁺). However, the presence of other counter-ions, particularly divalent ones like calcium (Ca²⁺) and magnesium (Mg²⁺), is critical for phase stability in hard water.

Counter-ion Size and Hydration: The stability of the surfactant in solution is related to the size and hydration of the counter-ion. For alkali metal ions, there is a distinct sequence of decreasing hydrated radii: Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺. researchgate.net This size difference affects how closely the counter-ion can associate with the sulfonate headgroup, which in turn influences intermolecular interactions and phase behavior. researchgate.netnih.gov A smaller hydrated radius generally leads to stronger binding and can have a greater impact on reducing the CMC and affecting solubility.

Divalent vs. Monovalent Counter-ions: As discussed, the interaction with divalent counter-ions like Ca²⁺ can lead to precipitation. However, the relatively weak binding of Ca²⁺ to MES compared to other sulfonates results in superior phase stability in hard water. uni-sofia.bg Studies on the surface behavior of MES show that monovalent (Na⁺) and divalent (Ca²⁺) counter-ions only induce the formation of a monolayer at the air-water interface, whereas trivalent counter-ions like Al³⁺ can cause the formation of surface multilayers, indicating a much stronger interaction that dramatically alters the phase behavior. researchgate.net The competitive adsorption between different counter-ions (e.g., Ca²⁺ vs. Al³⁺) can further control the stability and structure of the surfactant at interfaces. researchgate.net

Structure Performance Relationships in Mes Systems

Correlating Alkyl Chain Length and Sulfonation Position with Performance Metrics

The efficacy of Methyl Ester Sulfonates as surfactants is fundamentally governed by the length of their fatty acid alkyl chain and the isomeric position of the sulfonate group. The C12-C18 blend represents a strategic composition, balancing the distinct properties offered by different chain lengths. Shorter chains, such as C12 and C14, typically provide better solubility and wetting properties, while longer chains like C16 and C18 are recognized for superior detergency, especially on oily soils, and enhanced tolerance to water hardness. researchgate.netmdpi.comnih.gov The critical micelle concentration (CMC), a key performance metric, is also influenced by the alkyl chain length; for instance, the CMC of C18 MES is significantly lower than that of C12 MES, indicating higher surface activity for the longer chain variant. researchgate.net

The position of the sulfonate group is predominantly at the alpha-carbon (adjacent to the ester group) in commercially produced MES, a configuration known as α-MES. google.com This specific placement is crucial as it enhances the surfactant's performance characteristics. google.comresearchgate.net An undesirable by-product, known as di-salt, can form where the methyl portion of the ester is also neutralized. google.comjetir.org This di-salt exhibits poor surfactant properties, and its presence, ideally kept below 5-10%, can negatively impact detergency and stability. google.comjetir.org

Interactive Data Table: Effect of Alkyl Chain Length on MES Properties

PropertyC12C14C16C18
CMC (mM) HighIntermediateLowVery Low researchgate.net
Solubility High mdpi.comGood mdpi.comModerate mdpi.comLow mdpi.com
Detergency (Oily Soil) ModerateGoodExcellent nih.govExcellent nih.gov
Hard Water Tolerance GoodVery GoodExcellent researchgate.netresearchgate.netExcellent researchgate.netresearchgate.net

Foaming Characteristics and Foam Stability Mechanisms

Methyl Ester Sulfonates are generally classified as moderate-foaming surfactants. researchgate.net The foaming capacity and the stability of the foam produced are dependent on the alkyl chain length. Longer chain MES, such as C16-C18, tend to generate more stable and voluminous foam compared to shorter chain versions like C12-C14. researchgate.net This is attributed to stronger cohesive interactions between the longer hydrophobic tails within the foam structure, which imparts greater elasticity and resistance to film rupture. While MES may have a lower initial foaming power than surfactants like sodium linear alkylbenzene sulfonate (LAS), its foam stability is comparable. researchgate.net In applications where high foam levels need to be sustained, foam boosters may be incorporated into the formulation. jetir.org

Emulsification Efficacy and Emulsion Stability Analysis

MES, particularly the C12-C18 blend, are effective emulsifying agents, a critical function for lifting and suspending oily soils in cleaning applications. unsri.ac.id Their ability to stabilize oil-in-water emulsions stems from their amphiphilic nature, allowing them to reduce interfacial tension between oil and water phases. The hydrophilic-lipophilic balance (HLB) is a measure of a surfactant's emulsifying properties. nih.govacs.org The calculated HLB value for a sesame oil-derived MES was 13.00, indicating its suitability for creating oil-in-water emulsions. nih.govacs.org The stability of these emulsions is maintained through the formation of a protective layer around oil droplets, with the negatively charged sulfonate groups providing electrostatic repulsion to prevent coalescence.

Mechanisms of Detergency in Model Systems

The detergency of MES involves a multi-step process to remove soil from substrates and prevent its redeposition.

Soil Removal Efficacy and Substrate Interactions

The cleaning process is initiated by the wetting of both the soil and the substrate by the surfactant solution. The MES molecules then adsorb at the soil-substrate interface. Through a "roll-up" mechanism, the hydrophobic tails of the MES molecules penetrate and interact with the oily soil, lifting it from the surface. researchgate.net The removed soil is then emulsified and dispersed within the wash liquor, preventing it from resettling on the cleaned surface. Studies have shown that MES, and mixtures containing it, can achieve excellent cleaning performance, sometimes superior to that of traditional surfactants like LAS. researchgate.netarxiv.org This high soil removal index is a key attribute of MES. researchgate.net

Performance in Hard Water Environments: Cation Sequestration and Resistance

A significant advantage of C12-C18 MES is its exceptional performance in hard water, which contains high levels of calcium (Ca²⁺) and magnesium (Mg²⁺) ions. researchgate.netesdm.go.id Unlike many other anionic surfactants that form insoluble precipitates with these divalent cations, MES exhibits remarkable resistance. researchgate.netresearchgate.net The structural characteristics of the MES molecule, specifically the presence of the ester group near the sulfonate head, provide steric hindrance that makes it difficult for calcium ions to form insoluble salts. researchgate.net Consequently, the detergency of MES is not as negatively impacted by water hardness compared to surfactants like LAS. researchgate.net Furthermore, MES has an excellent ability to disperse calcium soap, significantly better than LAS, which helps to prevent the formation of soap scum. researchgate.net This high tolerance to hard water allows for a reduction in the amount of builders, which are chemicals added to sequester hardness ions, in detergent formulations. researchgate.net

Interactions of Mes in Multi Component Formulations

Interaction with Inorganic Salts and Chelating Agents

The behavior of C12-C18 MES in the presence of inorganic salts and chelating agents is a critical consideration in formulation design. Inorganic salts can impact the micellization and surface activity of the surfactant, while chelating agents are crucial for sequestering metal ions that can affect stability and performance.

Interaction with Inorganic Salts

Inorganic electrolytes play a significant role in modulating the properties of C12-C18 MES solutions. The addition of salts typically leads to a decrease in the critical micelle concentration (CMC) and can also affect the surface tension and viscosity of the surfactant solution. This is primarily due to the "salting out" effect, where the salt ions compete with the surfactant molecules for water of hydration, promoting the aggregation of surfactant monomers into micelles at lower concentrations.

The presence of electrolytes screens the electrostatic repulsion between the negatively charged head groups of the MES molecules in the micelles. This reduced repulsion allows the micelles to form more easily, hence the lower CMC. The magnitude of this effect depends on the nature and concentration of the salt.

Research has shown that C12-C18 MES exhibits excellent tolerance to water hardness, which is attributed to the interaction with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). nih.gov Unlike some other anionic surfactants, MES maintains its performance in hard water conditions. The interaction with different inorganic salts can be summarized as follows:

Sodium Chloride (NaCl): The addition of NaCl to solutions of sulfonated methyl esters has been used to fix the ionic strength in studies, indicating its role in modulating the solution properties. wilmar-international.com In a study on a C16/18-SME mixture, which represents a blend of palmitic (C16) and stearic (C18) sulfonated methyl esters, the critical micellization concentration (CMC) was determined to be 0.9 mM. wilmar-international.com

Sodium Sulfate (B86663) (Na₂SO₄): While specific data tables for the interaction of C12-C18 MES with sodium sulfate are not readily available in the reviewed literature, the general principles of electrolyte-surfactant interactions suggest that Na₂SO₄ would also lead to a reduction in the CMC of MES.

Calcium Chloride (CaCl₂) and Magnesium Chloride (MgCl₂): The notable performance of MES in hard water underscores its effective interaction with Ca²⁺ and Mg²⁺ ions. nih.gov This suggests that the calcium and magnesium salts of MES are more soluble than those of many other anionic surfactants, preventing precipitation and maintaining surface activity. One study highlighted that the addition of hardness salts can surprisingly lower the surface tension for some sulfonate surfactants. nih.gov

The following interactive table summarizes the general effects of inorganic salts on the properties of C12-C18 MES solutions based on established surfactant theory and available research.

Inorganic SaltEffect on Critical Micelle Concentration (CMC)Effect on Surface TensionEffect on Viscosity
Sodium Chloride (NaCl) DecreasesGenerally decreasesMay increase at higher concentrations
Sodium Sulfate (Na₂SO₄) DecreasesGenerally decreasesMay increase at higher concentrations
Calcium Chloride (CaCl₂) Decreases; shows good toleranceCan decrease; prevents precipitationCan increase due to ion binding
Magnesium Chloride (MgCl₂) Decreases; shows good toleranceCan decrease; prevents precipitationCan increase due to ion binding

Interaction with Chelating Agents

Chelating agents, or sequestrants, are compounds that can form stable, water-soluble complexes with metal ions. In formulations containing C12-C18 MES, chelating agents are vital for sequestering metal ions, particularly Ca²⁺ and Mg²⁺ from hard water, as well as heavy metal ions that can cause degradation of other ingredients or affect the appearance and stability of the product.

Common chelating agents used in conjunction with surfactants include:

Ethylenediaminetetraacetic acid (EDTA): A powerful and widely used chelating agent that can sequester a broad range of metal ions.

Citric Acid: A natural and biodegradable chelating agent, often used in environmentally friendly formulations. It is particularly effective at lower pH values.

The primary role of chelating agents in a C12-C18 MES formulation is to prevent the deactivation of the surfactant by multivalent cations. While MES itself shows good hardness tolerance, the presence of strong chelators can further enhance performance, especially in very hard water or in the presence of other sensitive ingredients. By binding with metal ions, chelating agents prevent them from interacting with the MES molecules, thereby maintaining the surfactant's effectiveness.

Detailed research findings on the specific quantitative interactions between C12-C18 MES and various chelating agents are limited in the public domain. However, the synergistic effect is well-understood from a formulation perspective. The chelating agent effectively "softens" the water, allowing the MES to function optimally.

The following interactive table outlines the expected interactions and benefits of including chelating agents in C12-C18 MES formulations.

Chelating AgentPrimary Interaction with MES SystemKey Benefits in Formulation
EDTA Sequesters a wide range of metal ions (Ca²⁺, Mg²⁺, Fe³⁺, etc.), preventing their interaction with MES and other formulation components.Enhances stability, improves performance in hard water, prevents discoloration and degradation caused by metal ions.
Citric Acid Sequesters metal ions, particularly effective in acidic to neutral pH ranges. Acts as a builder and pH adjuster.Provides water softening, contributes to cleaning performance, biodegradable, can help control formulation pH.

Analytical Methodologies for Mes Characterization

Chromatographic Techniques (e.g., GC-MS for composition and purity)

Chromatographic methods are fundamental for separating and identifying the components within an MES sample, thereby assessing its composition and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used to determine the fatty acid chain length distribution of the methyl esters used in MES synthesis. analis.com.myui.ac.id The analysis involves setting specific experimental conditions, such as an injection temperature of 320°C and an oven temperature programmed to increase from 60°C to 300°C. analis.com.my The GC separates the different methyl ester molecules based on their volatility and interaction with the column, while the MS detector identifies them based on their mass-to-charge ratio. analis.com.myui.ac.id For instance, GC-MS analysis of methyl esters derived from used cooking oil revealed primary components of methyl oleate (45.12%) and methyl palmitate (35.65%). researchgate.net In some cases, a derivatization step is required to analyze the final sulfonated product by GC-MS. researchgate.net

While GC-MS is invaluable for analyzing the precursor methyl esters, Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred for the direct analysis of the MES surfactant itself, due to the chemical nature of the sulfonated compound. researchgate.net

Table 1: Example Composition of C12-C18 Methyl Esters Determined by GC-MS

Fatty Acid Methyl Ester Composition (%) in Sample A ui.ac.id Composition (%) in Sample B researchgate.net
Methyl Laurate (C12) 35.50 98.9
Methyl Myristate (C14) 19.15 1.1
Methyl Palmitate (C16) - 0.4
Methyl Stearate (C18) - -

Spectroscopic Methods for Structural Elucidation (e.g., FTIR, NMR for non-covalent interactions)

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in MES.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to confirm the successful sulfonation of the methyl ester. The FTIR spectrum of MES shows characteristic absorption bands corresponding to its specific functional groups. Key peaks include C-H stretching from the methyl group (2958–2849 cm⁻¹), C=O stretching from the carbonyl group of the ester (1724–1716 cm⁻¹), and, most importantly, stretching vibrations from the sulfonate group (S=O) at 1222–1051 cm⁻¹ and S-O stretching at 857–719 cm⁻¹. nih.govmdpi.com The presence of these sulfonate peaks confirms the conversion of methyl ester to methyl ester sulfonate. nih.govaidic.it

Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C NMR) offers a more detailed structural confirmation. thermofisher.com

¹³C-NMR spectra show distinct signals for the different carbon atoms in the MES molecule. Typical chemical shifts include the terminal methyl (CH₃) carbon at ~13.9 ppm, the carbon directly attached to the ester group (–OCH₃) at ~53.0 ppm, the carbon bonded to the sulfonate group (–SO₃Na–CH–) at ~66.1 ppm, and the ester carbonyl carbon (C=O) at ~170.6 ppm. nih.govmdpi.com

¹H-NMR spectra provide information on the proton environments. Signals can be assigned to the terminal methyl protons (-CH₃), the methylene protons of the fatty acid chain (-CH₂-), the methoxy protons of the ester group (-OCH₃), and the proton on the carbon adjacent to the sulfonate group (-CH(SO₃)-). researchgate.net

Table 2: Characteristic Spectroscopic Peaks for C16-C18 MES

Technique Peak / Chemical Shift Assignment
FTIR 2958–2849 cm⁻¹ C–H stretch (methyl group) nih.govmdpi.com
1724–1716 cm⁻¹ C=O stretch (carbonyl group) nih.govmdpi.com
1222–1051 cm⁻¹ S=O stretch (sulfonate group) nih.govmdpi.com
857–719 cm⁻¹ S–O stretch (sulfonate group) nih.govmdpi.com
¹³C-NMR 13.86–13.95 ppm Terminal methyl (CH₃) nih.govmdpi.com
52.96–53.06 ppm Ester group (–OCH₃) nih.govmdpi.com
66.02–66.20 ppm Carbon attached to sulfonate (–SO₃Na–CH–) nih.govmdpi.com
170.52–170.59 ppm Carbonyl carbon (C=O) nih.govmdpi.com

Surface and Interfacial Tension Measurements (e.g., tensiometry)

Tensiometry is a critical technique for quantifying the surface activity of MES. eag.comwikipedia.org It measures the surface tension of MES solutions at various concentrations. As the surfactant concentration increases, the surface tension of the solution decreases until it reaches a plateau. The concentration at which this plateau begins is known as the Critical Micelle Concentration (CMC), a key characteristic of any surfactant. wikipedia.orgkruss-scientific.comnanoscience.com Above the CMC, surfactant molecules begin to self-assemble into aggregates called micelles. kruss-scientific.com

Common methods for measuring surface and interfacial tension include the Du Noüy ring and Wilhelmy plate methods. wikipedia.orgatascientific.com.au The CMC is determined by plotting surface tension against the logarithm of the surfactant concentration; the point where the slope of the line changes indicates the CMC. kruss-scientific.com Research has shown that MES surfactants can significantly reduce the surface tension of water. For example, one study reported that a C16-C18 MES sample reduced the surface tension to 27.4 dyne/cm. researchgate.net Another study found a surface tension of 32.62 dyne/cm for an MES derived from waste cooking oil. sciencetechindonesia.com The CMC is a measure of the efficiency of a surfactant; a lower CMC value indicates a more efficient surfactant. researchgate.net

Table 3: Surface Properties of MES from Various Studies

MES Source / Type Surface Tension at CMC (dyne/cm or mN/m) Critical Micelle Concentration (CMC) (g/L)
MES from Palm Oil 27.34 ugm.ac.id -
MES from CPO 27.4 researchgate.net -
MES (NaHSO₃ method) 30.94 researchgate.net 0.14 researchgate.net
MES (CSA method) 51.9 researchgate.net 0.079 researchgate.net
MES from WCO 32.62 sciencetechindonesia.com -

Light Scattering Techniques for Micelle Sizing and Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size (hydrodynamic diameter) and size distribution of surfactant micelles in solution. malvernpanalytical.comresearchgate.net The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. researchgate.net These fluctuations are caused by the random Brownian motion of the micelles, with smaller particles moving more rapidly than larger ones. researchgate.net By analyzing these fluctuations, the diffusion coefficients of the micelles can be calculated, which are then used to determine their size via the Stokes-Einstein equation. researchgate.net

DLS is highly sensitive and ideal for measuring nanoparticles like micelles. researchgate.net It can be used not only to determine micelle size but also to study how factors like concentration, temperature, and ionic strength influence micelle characteristics. researchgate.netmuser-my.com Furthermore, DLS can be employed to determine the CMC by measuring the scattered light intensity at different surfactant concentrations; a sharp increase in intensity is observed as micelles begin to form above the CMC. researchgate.netwyatt.com

Calorimetric Studies for Thermodynamic Properties of Self-Assembly

This allows for the direct determination of the enthalpy of micellization (ΔH_mic). From this value, along with the CMC, other key thermodynamic parameters such as the Gibbs free energy (ΔG_mic) and the entropy of micellization (ΔS_mic) can be calculated. These parameters provide insight into the forces driving self-assembly, such as the hydrophobic effect.

Studies on the self-assembly and mixing behavior of C16 and C18-MES in eutectic mixtures have been conducted using techniques like small-angle neutron scattering. nih.gov These investigations reveal that the composition of the micelles can differ from the bulk composition and that the mixing properties can be described with models that account for interactions between the different surfactant molecules. nih.gov

Microscopy for Aggregate Morphology (e.g., electron microscopy, optical microscopy)

Microscopy techniques are employed to visualize the morphology and structure of surfactant aggregates, particularly in their solid or crystalline state.

Scanning Electron Microscopy (SEM) has been used to examine the surface morphology of crystallized MES powders. nih.gov These studies have shown that MES particles can have an elongated, spherical structure, often appearing in clusters or agglomerated forms. nih.gov The particles may also exhibit irregular shapes and sizes. nih.gov Such morphological information is valuable for understanding the physical properties of the powder, such as its flow characteristics and solubility, which are important for production and formulation. nih.gov Other techniques, such as scanning force microscopy, have been used to study the complex film structures formed by surfactants at interfaces, revealing that these films are often not homogeneous and undergo phase transitions depending on surface pressure. nih.gov

Environmental Chemistry and Biodegradation of Mes

Biodegradation Pathways and Mechanisms

The biodegradation of MES is a critical factor in its environmental risk assessment. It is readily broken down by microorganisms in both aquatic and terrestrial environments. The process is typically discussed in two stages: primary and ultimate biodegradation. Studies following OECD (Organisation for Economic Co-operation and Development) guidelines have consistently shown that MES homologues are "readily biodegradable." For instance, C12 MES has been shown to achieve 73% biodegradation within 6 days, C14 MES 66% within 8 days, and C16 MES 63% within 16 days.

Primary degradation involves the initial microbial attack on the MES molecule, leading to a loss of its surface-active properties. This initial step is significant because the characteristic effects of surfactants on the environment, such as their ability to emulsify fats and oils and interact with biological membranes, are eliminated. The primary degradation of MES is believed to commence with the enzymatic hydrolysis of the ester bond, separating the fatty acid chain from the sulfonate group, or through an initial oxidation at the end of the alkyl chain. This alteration of the molecular structure means the substance no longer behaves as a surfactant, thus mitigating its immediate impact on aquatic ecosystems.

Following primary degradation, the resulting intermediate products are further broken down by a diverse microbial community. This process is known as ultimate degradation or mineralization. The biodegradation pathway for MES in aerobic systems involves an initial ω-oxidation step at the terminal end of the alkyl chain, which is then followed by a sequence of β-oxidation cycles. This process progressively shortens the fatty acid chain, eventually leading to the formation of monomethyl α-sulfosuccinate. This intermediate undergoes desulfonation to yield succinic acid, a compound that is a common metabolite in the Krebs cycle and is readily utilized by microorganisms. The final result of this complete process is the conversion of the organic MES molecule into simple inorganic substances: carbon dioxide (CO₂), water (H₂O), and inorganic sulfate (B86663) ions (SO₄²⁻), which are then integrated into the natural elemental cycles.

The vast majority of research indicates that MES undergoes rapid and thorough degradation under aerobic conditions, which are typical in environments like the upper layers of soil, activated sludge in wastewater treatment plants, and well-aerated surface waters. The aerobic pathway via β-oxidation is well-established and efficient.

Conversely, the degradation of MES under anaerobic conditions, such as in deep sediments or certain stages of wastewater treatment, is significantly slower. Some research suggests that MES, similar to other sulfonated surfactants, is resistant to anaerobic biodegradation. Anaerobic degradation of organic compounds is a multi-step process involving a consortium of different microorganisms, and the presence of the sulfonate group can inhibit this process. While the alkyl and ester components of the molecule may be more susceptible, the cleavage of the carbon-sulfur bond is a challenging step for anaerobic microbes. Therefore, in anoxic environments, the persistence of MES may be longer than in aerobic settings.

Environmental Partitioning and Fate in Aquatic and Soil Systems

The distribution of MES in the environment is dictated by its physicochemical properties. As an anionic surfactant, its partitioning behavior is influenced by interactions with solids in soil and sediment and its solubility in water.

In aquatic systems, MES is water-soluble and will primarily be found in the water column. Its tendency to adsorb to suspended solids and sediment is generally lower than that of cationic or nonionic surfactants. However, adsorption does occur, influenced by factors such as pH, water hardness (ionic strength), and the organic carbon content of the sediment. In marine environments, the natural tendency of surfactants is to accumulate at the air-seawater interface.

In soil systems, the mobility of MES is relatively high compared to cationic surfactants. Anionic surfactants like MES are less prone to strong adsorption onto negatively charged soil particles (like clays (B1170129) and organic matter) due to electrostatic repulsion. However, MES exhibits excellent sorption capacity on certain mineral surfaces, such as sandstone, a process influenced by salinity, temperature, and pH. This adsorption is primarily driven by electrostatic interactions between the sulfonate head group and charged sites on the mineral surfaces. A portion of sorbed anionic surfactants can resist desorption, leading to some retention in soil and sediment. The mobility and partitioning of MES are key factors in determining its environmental concentration and potential exposure to terrestrial and benthic organisms.

Ecotoxicological Assessment in Model Aquatic Organisms (excluding human toxicity)

The ecotoxicity of MES has been evaluated in various standard aquatic model organisms. A consistent finding across studies is that the toxicity of MES increases with the length of the hydrophobic alkyl chain. Longer chains (e.g., C16-C18) are more toxic than shorter chains (e.g., C12-C14), which is attributed to their greater hydrophobicity and potential for membrane disruption. However, MES is generally considered to have a favorable ecotoxicological profile, especially given its rapid biodegradability, which limits its persistence and concentration in the environment.

Studies have shown that invertebrates like Daphnia magna are often more sensitive to MES than fish. The tables below summarize ecotoxicity data for different MES homologues.

Table 1: Acute Toxicity of MES to Daphnia magna (48-hour EC₅₀)

CompoundEC₅₀ (mg/L)Reference
C12 MES184 nih.gov
C14 MES28 nih.gov
C16 MES7 nih.gov

Table 2: Acute Toxicity of MES to Fish (Tilapia, 96-hour LC₅₀)

CompoundLC₅₀ (mg/L)Reference
C14 MES31.6 - 42.5 geoscienceworld.org
C16 MES5.7 - 8.0 geoscienceworld.org
C16-18 MES3.2 - 5.6 geoscienceworld.org

Table 3: Toxicity of MES to Green Algae (Pseudokirchneriella subcapitata, 72-hour EC₅₀)

CompoundEC₅₀ (mg/L)Reference
C12 MES>100 (No inhibition observed) researchgate.net
C14 MES>100 researchgate.net
C16 MES>10 researchgate.net

Sustainable Production and Green Chemistry Aspects of Mes

Utilization of Renewable Feedstocks (e.g., palm oil, coconut oil, vegetable oils)

A cornerstone of MES's sustainable profile is its production from renewable oleochemical feedstocks. chemithon.com Unlike conventional surfactants derived from finite petrochemical resources, MES is synthesized from a variety of vegetable oils and fats. ugm.ac.idnih.gov This reliance on agricultural raw materials renders MES a carbon-neutral and biodegradable option. lion.co.jp

Commonly utilized feedstocks for C12-C18 MES production include:

Palm Oil: A primary and cost-effective feedstock, palm oil and its fractions (palm stearin (B3432776) and palm olein) are widely used for producing detergent-grade methyl esters. jetir.orgugm.ac.id The dominant fatty acids in palm oil, oleic acid (around 47.7%) and palmitic acid (around 36.3%), are readily converted to MES. ugm.ac.id Companies like Wilmar and Lion Corporation utilize palm oil for their MES production. lion.co.jpwilmarsugar-anz.com

Coconut Oil: Valued for producing shorter-chain MES (C12-C14), which can be blended to enhance foaming properties, coconut oil is another key renewable resource. chemithon.comgoogle.com Virgin coconut oil (VCO) has been successfully used in MES synthesis. ui.ac.id

Other Vegetable Oils: Research has demonstrated the viability of various other vegetable oils as feedstocks. These include soybean oil, castor oil, and sesame oil. nih.govscielo.brresearchgate.net The choice of oil often depends on regional availability and cost. scielo.br

Waste Cooking Oil (WCO): In a prime example of a circular economy, studies have shown that WCO can be effectively purified and used to synthesize MES. researchgate.netanalis.com.my This approach not only utilizes a waste product, lowering production costs, but also addresses the environmental issues associated with WCO disposal. researchgate.netanalis.com.my

The C12-C18 chain length is particularly important for detergent applications, and feedstocks are often selected or processed to yield this specific range. jetir.org

Table 1: Examples of Renewable Feedstocks for MES Production

FeedstockPrimary Fatty Acid Composition (Examples)Key AdvantagesReference
Palm OilPalmitic Acid (C16), Oleic Acid (C18)Cost-effective, abundant, high yield ugm.ac.id, scribd.com
Coconut OilLauric Acid (C12), Myristic Acid (C14)Good for specific chain lengths (C12-C14) ui.ac.id, chemithon.com
Castor OilRicinoleic Acid (C18)Low cost, non-edible source scielo.br
Soybean OilLinoleic Acid (C18), Oleic Acid (C18)Widely available researchgate.net
Waste Cooking OilVaries (often high in Oleic and Linoleic acids)Utilizes waste, lower cost, circular economy researchgate.net, analis.com.my

Process Intensification and Energy Efficiency in MES Synthesis

Process intensification in chemical engineering aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. youtube.com In MES synthesis, several strategies are employed to enhance efficiency and reduce environmental impact.

The conventional MES production involves two main stages: transesterification of the oil to produce fatty acid methyl esters (FAMEs), followed by sulfonation. ugm.ac.id The transesterification step is generally a low-pressure, low-temperature process. jetir.org However, the sulfonation step, which is highly exothermic, presents challenges. itb.ac.id

Key process intensification and energy efficiency strategies include:

Advanced Reactor Technology:

Falling Film Reactors: These are commonly used for sulfonation with gaseous sulfur trioxide (SO3). itb.ac.idresearchgate.net This technology allows for excellent heat and mass transfer, controlling the highly exothermic reaction and minimizing the formation of undesirable by-products. itb.ac.id

Microreactors: The use of microreactors for sulfonation offers superior control over reaction parameters like temperature and residence time due to high surface-to-volume ratios. researchgate.netyoutube.com This leads to better reaction selectivity and reduced risk, aligning with green engineering principles. youtube.comnih.gov

Microwave-Assisted Synthesis: Research has shown that using microwave irradiation can significantly reduce reaction times and energy consumption in both the transesterification and sulfonation stages. ugm.ac.idui.ac.id For instance, one study achieved a 98% yield of palm oil methyl ester in just 10 minutes using microwave assistance. ugm.ac.id

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and the molar ratio of reactants is crucial for maximizing yield and energy efficiency. researchgate.net For example, optimizing the sulfonation of used cooking oil methyl ester led to a maximum MES yield of 91.12% at 60°C for 3 hours. researchgate.net

Alternative Sulfonating Agents: While SO3 is common, other agents like sodium bisulfite are used, which can produce MES with a brighter color and are suitable for smaller-scale processes with simpler equipment. ugm.ac.id

These innovative approaches not only improve the economic viability of MES production but also shrink the manufacturing footprint, a key goal of process intensification. youtube.com

Waste Minimization and By-product Utilization Strategies

A core tenet of green chemistry is the prevention of waste rather than treating it after it has been created. In MES production, waste minimization is addressed at multiple levels.

Feedstock Selection: As mentioned, the use of waste cooking oil is a primary strategy for valorizing a waste stream and reducing the raw material cost and environmental burden of MES synthesis. researchgate.netanalis.com.my

Minimizing By-products: The main undesirable by-product in MES synthesis is the di-salt (fatty acid sulfonate), which forms during the sulfonation and neutralization steps. jetir.orgresearchgate.net Di-salt has poor surfactant properties and its presence, ideally below 5%, can negatively impact the final product's performance. jetir.orgresearchgate.net Process control, including precise pH control during neutralization and optimized aging conditions, is critical to minimize its formation. google.comresearchgate.net

Process Efficiency: Adopting lean manufacturing principles helps in identifying and eliminating various forms of waste, such as overproduction, waiting times, and unnecessary processing steps. katanamrp.comscispace.com Preventive maintenance of equipment like pumps and reactors can prevent breakdowns and associated production losses. katanamrp.com

By-product Utilization: The primary by-product from the initial transesterification step is glycerol (B35011). ui.ac.id The burgeoning biodiesel and oleochemical industries have driven the development of new markets and applications for this crude glycerol, turning a potential waste product into a valuable co-product.

These strategies collectively reduce the environmental impact of the manufacturing process, aligning with goals for a circular economy and sustainable production. ioscm.comepa.gov

Life Cycle Assessment (LCA) Considerations for MES Production and Use

A Life Cycle Assessment (LCA) provides a holistic view of a product's environmental impact, from raw material extraction to end-of-life. For MES, LCA studies highlight its environmental advantages over petrochemical-based surfactants like Linear Alkylbenzene Sulfonate (LAS). jst.go.jp

Key LCA considerations for MES include:

Raw Material Sourcing: The use of renewable feedstocks like palm oil is a major advantage, contributing to a lower carbon footprint compared to fossil fuels. lion.co.jpresearchgate.net However, the sustainability of palm oil cultivation itself is a critical factor that must be considered, with a preference for certified sustainable sources.

Production Phase: The energy consumption and emissions during the transesterification and sulfonation processes are significant inputs in an LCA. Process intensification and energy efficiency measures, as discussed in section 8.2, directly improve the environmental performance in this phase. researchgate.net

Use Phase: MES exhibits excellent detergency, often at lower concentrations than traditional surfactants, which can reduce the chemical load in wash water. wilmarsugar-anz.comjst.go.jp Its high tolerance to calcium hardness means it performs well in hard water, reducing the need for additional builders in detergent formulations. chemithon.comjst.go.jp

End-of-Life (Biodegradability): MES is known for its excellent biodegradability, breaking down more rapidly and completely in the environment than some conventional surfactants. jetir.orgjst.go.jpmade-in-china.com This reduces its potential for persistence and long-term ecotoxicity.

A Life Cycle Inventory (LCI) quantifies the inputs (raw materials, energy) and outputs (emissions, waste) for a product system. The table below presents a simplified LCI for the production of 1,000 kg of palm-based MES, based on pilot plant data.

Table 2: Simplified Life Cycle Inventory for Palm-Based MES Production (per 1,000 kg MES)

Input/Output CategoryItemValueUnit
Raw Material Inputs Palm Oil Methyl Ester850 - 950kg
Sulfonating Agent (e.g., SO3)250 - 350kg
Neutralizing Agent (e.g., NaOH)100 - 150kg
Energy Inputs Electricity300 - 500kWh
Steam/Heat1,500 - 2,500MJ
Air Emissions Carbon Dioxide (CO2)200 - 400kg
Sulfur Oxides (SOx)1 - 5kg
Water Effluents Chemical Oxygen Demand (COD)5 - 15kg
Solid Waste By-products/Other Waste20 - 50kg
Note: Values are illustrative and can vary significantly based on specific process technologies, plant efficiency, and allocation methods. Data is synthesized from typical oleochemical process values and LCI principles. researchgate.net

Advanced Applications and Emerging Research Directions for Mes Non Clinical

Role in Advanced Materials Science (e.g., hydrogels, functional materials)

The application of C12-C18 MES in advanced materials science is an emerging field, with current research focused on leveraging its unique physicochemical properties to create functional materials with tailored characteristics. While direct applications in complex fields like smart hydrogels are still developing, significant progress has been made in engineering MES-based materials for specific industrial functions.

One key area of research is the production of crystallized MES powder. mdpi.com Through processes of repeated crystallization with ethanol, the purity of palm-based MES can be increased to as high as 99% active content with a 96% crystallinity index. mdpi.com This purification process creates a more stable crystal structure (β polymorphic form) and enhances properties like solubility. mdpi.com The resulting high-brittleness crystals are easier to process into powders, which can lead to reduced production costs and improved manufacturing efficiency. mdpi.com This crystalline form can be considered a "functional material" where the physical properties are optimized for downstream applications.

Furthermore, studies have indicated the potential of MES in creating viscous formulations when mixed with nanoparticles. researchgate.net Such mixtures suggest a pathway toward developing more complex functional fluids and materials where MES acts as a stabilizing and rheology-modifying agent. The interaction between the surfactant and nanoparticles can lead to novel material properties applicable in specialized industrial products.

In the context of functional fluids, MES has been synthesized and evaluated for its role in enhanced oil recovery (EOR). scielo.br By creating stable microemulsions, MES can effectively reduce interfacial tension and improve the displacement of oil trapped in reservoirs, demonstrating its function in a complex fluid system designed for a high-performance industrial task. scielo.br

Potential in Industrial Process Optimization (e.g., textile processing, beyond direct human contact products)

C12-C18 MES shows significant promise for optimizing various industrial processes that extend beyond its traditional use in cleaning products. Its effectiveness as a wetting agent, emulsifier, and dispersant makes it a valuable component in manufacturing and treatment processes where surface interactions are critical.

A prominent application is in the textile industry . Research has demonstrated the successful use of MES derived from used cooking oil as a surfactant in the scouring, bleaching, and dyeing of rayon fabric. researchgate.net MES exhibits good wetting ability, reducing the surface tension and allowing the fabric to absorb water and dyes more efficiently. researchgate.net Studies have identified optimum concentrations of MES for these wet processes, achieving results comparable to conventional commercial surfactants. researchgate.net

In the field of enhanced oil recovery (EOR) , MES has been identified as a potential alternative to petroleum-based surfactants. scielo.brresearchgate.net Core flooding experiments using MES solutions have shown additional oil recoveries of up to 27.31%. scielo.br Its ability to function effectively in high-temperature reservoir conditions and its favorable surface activity contribute to its potential in optimizing oil extraction processes. scielo.br

MES also serves as a precursor for dispersing polymers used in paints, inks, and coatings. jetir.org Its function in these applications is to suspend solid particles within a liquid matrix, ensuring the stability and proper application of the final product. jetir.org The use of MES, derived from renewable feedstocks, contributes to creating more sustainable formulations in these industries. nih.gov

Industrial Process Applications of C12-C18 Methyl Ester Sulfonate

Industrial ApplicationMES FunctionKey Research FindingReference
Textile Wet ProcessingWetting Agent, DispersantMES effectively wets rayon fabric, with an optimum concentration of 2 ml/L in scouring, bleaching, and dyeing processes, achieving good color saturation and evenness. researchgate.net
Enhanced Oil Recovery (EOR)Reduces Interfacial Tension, Forms MicroemulsionsSurfactant flooding with MES solutions resulted in additional oil recoveries of between 24.53% and 27.31%. scielo.br
Paints, Inks, and CoatingsDispersing and Stabilizing AgentUsed as a component in dispersing polymers to suspend solids or liquids in a continuous phase, critical for product formulation. jetir.org
Metalworking FluidsLubricant ComponentMethyl esters, the precursors to MES, are used in the formulation of lubricants and metalworking fluids. wilmar-international.com

Mechanistic Studies of MES in Complex Emulsions and Dispersions

Understanding the fundamental mechanisms by which C12-C18 MES functions in complex systems is crucial for optimizing its performance. Research has delved into its behavior at interfaces and its role in the formation and stabilization of emulsions and dispersions.

A systematic study on the cleaning of oily deposits from solid surfaces provides significant mechanistic insights. arxiv.org The study monitored the "roll-up" mechanism of oil drop detachment from porcelain and stainless steel surfaces. arxiv.org It was found that for certain systems, the cleaning performance did not directly correlate with the oil/water interfacial tension. arxiv.org This suggests that other factors, such as the thickness and morphology of the surfactant layers (admicelles) formed at the solid/water interface, are the governing factors in the detergency process. arxiv.org

The chemical mechanism of MES formation itself has also been thoroughly studied. The sulfonation of a saturated fatty methyl ester with sulfur trioxide proceeds through several stages, beginning with the rapid formation of a mono-adduct intermediate. researchgate.net This understanding of its synthesis is foundational to controlling the quality and properties of the final surfactant product.

Mechanistic Insights into MES Performance in Emulsions

System StudiedKey ObservationProposed Governing MechanismReference
Oily Soil Removal from Porcelain and Stainless SteelFull detachment of vegetable oil drops was observed, but mineral oil drops were not detached by MES alone. Cleaning performance did not always correlate with low interfacial tension.The thickness and morphology of admicelle layers formed on the solid/water interface, rather than just interfacial tension, can be the dominant factor. arxiv.org
Enhanced Oil Recovery MicroemulsionsSynthesized MES effectively reduced surface tension and led to significant additional oil recovery in flooding experiments.The phase behavior of the MES-cosurfactant-oil-water system and the formation of stable microemulsions are critical for performance. scielo.br
MES Synthesis ReactionThe reaction of fatty acid methyl ester with SO₃ rapidly produces a 1:1 adduct, which is then converted to other intermediates.The reaction proceeds through several distinct stages, allowing for process control to optimize the final product. researchgate.net

Future Trends in Bio-based Surfactant Development and MES Innovation

The global surfactant market is experiencing a significant shift toward sustainability, driven by consumer demand for environmentally friendly products and increasing regulatory scrutiny of petroleum-based chemicals. seatexcorp.comnih.gov Bio-based surfactants, derived from renewable resources, are at the forefront of this trend, and C12-C18 MES is a key player in this transition. omnitechintl.comseatexcorp.com Future developments are focused on enhancing sustainability throughout the product lifecycle, from feedstock sourcing to novel chemical structures.

Alternative and Waste-Based Feedstocks: A major innovation trend is the use of alternative and waste feedstocks to produce MES. Research has successfully demonstrated the synthesis of MES from used cooking oil (WCO). researchgate.netsciencetechindonesia.comresearchgate.net This approach not only provides a low-cost raw material but also contributes to a circular economy by valorizing a waste product. researchgate.netresearchgate.net Other non-traditional renewable sources, such as sesame oil and castor oil, are also being explored to diversify the feedstock base. scielo.brnih.gov

Process Innovation: New manufacturing technologies are being developed to make MES production more efficient and environmentally friendly. Microwave-assisted synthesis has been shown to be a viable method, with studies optimizing reaction conditions such as reactant molar ratio, catalyst concentration, and microwave power to maximize yield. sciencetechindonesia.com Advanced statistical methods like the Taguchi approach are being employed to robustly optimize process parameters, such as sulfonation temperature and time, achieving yields as high as 92.08%. research-nexus.net

Novel MES Structures: Beyond optimizing the production of conventional alpha-sulfo methyl ester sulfonates (α-MES), research is underway to create novel surfactant structures. One such innovation is Φ-Sulfo fatty methyl ester sulfonates (Φ-MES) . researchgate.net These are produced via sulfoxidation, a radical mechanism that results in the random positioning of the sulfonate group along the fatty acid chain. researchgate.net This structural difference could impart unique performance characteristics, and initial results suggest Φ-MES may be a potential component in future detergent and personal care formulations. researchgate.net

The overarching trend is the move towards 100% bio-based surfactants that offer equal or superior performance to their fossil-fuel-based counterparts while being fully biodegradable and non-toxic. biorizon.euresearchgate.net

Emerging Trends in Methyl Ester Sulfonate Innovation

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Methylestersulfonate C12-C18, Na-Salze, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonation of C12-C18 methyl esters using sulfur trioxide (SO₃) or chlorosulfonic acid, followed by neutralization with sodium hydroxide. Key parameters include:

  • Temperature : Optimal sulfonation occurs at 40–80°C to avoid side reactions (e.g., oxidation) .
  • Molar Ratios : A 1:1 molar ratio of SO₃ to methyl ester minimizes unreacted starting material .
  • Neutralization pH : Maintain pH 7–8 to ensure complete conversion to sodium salts and avoid hydrolysis .
    • Characterization : Use FTIR to confirm sulfonate group formation (asymmetric S=O stretching at 1,200–1,250 cm⁻¹) and HPLC to quantify residual esters .

Q. How can researchers assess the surfactant properties of this compound in aqueous systems?

  • Methodological Answer : Critical micelle concentration (CMC) and surface tension reduction are measured using a tensiometer (e.g., Du Noüy ring method).

  • Sample Preparation : Dissolve the compound in deionized water at 25°C, varying concentrations from 0.1 mM to 10 mM .
  • Data Interpretation : Plot surface tension vs. log concentration; CMC is identified at the inflection point. Chain length (C12 vs. C18) impacts CMC values due to hydrophobicity differences .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Test Organisms : Use standardized models (e.g., Daphnia magna for ecotoxicity) to ensure comparability .
  • Exposure Duration : Acute (24–48 hr) vs. chronic (7–21 day) studies may yield conflicting LC₅₀ values .
  • Analytical Validation : Quantify impurities (e.g., residual sulfonic acids) via LC-MS, as these can skew toxicity results .
    • Risk of Bias Mitigation : Follow OECD guidelines for randomization, blinding, and dose calibration in animal studies .

Q. How can researchers optimize biodegradation studies for this compound in environmental matrices?

  • Methodological Answer :

  • Experimental Design : Use OECD 301F (manometric respirometry) to measure biochemical oxygen demand (BOD) over 28 days.
  • Matrix Effects : Adjust salinity and organic carbon content to mimic freshwater vs. marine systems .
  • Advanced Analytics : Employ stable isotope probing (SIP) with ¹³C-labeled compounds to track microbial degradation pathways .

Q. What advanced techniques resolve structural heterogeneity in commercial this compound samples?

  • Methodological Answer :

  • High-Resolution MS : Differentiate homologs (C12, C14, C16, C18) via exact mass measurements (e.g., Q-TOF) .
  • NMR Spectroscopy : ¹H NMR identifies branching or unsaturated impurities (δ 5.0–5.5 ppm for vinyl protons) .
  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.